N-(2,3-Dimethylphenyl)-2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound characterized by a unique spirocyclic structure and multiple functional groups. Its intricate design makes it a subject of interest in various fields, particularly in medicinal chemistry and materials science. The compound's molecular formula is and it possesses a molecular weight of approximately 454.6 g/mol.
This compound can be sourced from chemical suppliers specializing in research-grade materials. For instance, it is listed on platforms like BenchChem and PubChem, which provide detailed information about its properties and potential applications in scientific research.
The compound belongs to the class of triazole derivatives, specifically featuring a sulfanyl group and an acetamide moiety. Its classification highlights its potential biological activity, making it relevant for drug development and other chemical applications.
The synthesis of N-(2,3-dimethylphenyl)-2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. Key methods include:
Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) are crucial for optimizing yield and purity.
The molecular structure of N-(2,3-dimethylphenyl)-2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide features:
The structural data can be represented in various forms such as:
InChI=1S/C25H30N4OS/c1-17(2)19(3)20(18(4)5)21(29)25(28)24(27)23(26)22(30)16-15-14-12(11)13(6)10-9/h12-15H,16H2,1-8H3,(H,26,30)This representation aids in computational modeling and interaction studies with biological targets.
N-(2,3-dimethylphenyl)-2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide can participate in several chemical reactions:
Technical details regarding these reactions would depend on the specific conditions employed.
The mechanism of action for N-(2,3-dimethylphenyl)-2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide involves its interaction with biological targets such as enzymes and receptors:
Data from biological assays would be essential to confirm its efficacy and specificity.
The physical and chemical properties of N-(2,3-dimethylphenyl)-2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide include:
Relevant data from studies would provide insights into stability under different conditions.
N-(2,3-dimethylphenyl)-2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide has several scientific applications:
The ongoing research into this compound continues to reveal its potential across various scientific domains.
CAS No.: 285571-64-4
CAS No.: 14681-59-5
CAS No.: 113653-03-5
CAS No.: 155518-34-6
CAS No.: 2409072-20-2